molecular formula C20H35BrS B1531471 2-Bromo-3-hexadecylthiophene CAS No. 827343-08-8

2-Bromo-3-hexadecylthiophene

Cat. No.: B1531471
CAS No.: 827343-08-8
M. Wt: 387.5 g/mol
InChI Key: GOHORSZVGYZIGO-UHFFFAOYSA-N
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Description

2-Bromo-3-hexadecylthiophene is an organic compound with the molecular formula C20H35BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hexadecylthiophene typically involves the bromination of 3-hexadecylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored until completion .

Industrial Production Methods: For industrial-scale production, the process involves the use of large reactors equipped with stirring mechanisms, condensers, and temperature control systems. The raw materials, including thiophene, hydrobromic acid, and hydrogen peroxide, are added sequentially, and the reaction is maintained at a controlled temperature to ensure high yield and purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Scientific Research Applications

2-Bromo-3-hexadecylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-hexadecylthiophene involves its interaction with molecular targets through its bromine and thiophene moieties. The bromine atom can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-hexadecylthiophene is unique due to its long alkyl chain, which imparts specific solubility and self-assembly properties. This makes it particularly useful in the fabrication of organic electronic devices where precise molecular organization is crucial .

Properties

IUPAC Name

2-bromo-3-hexadecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-22-20(19)21/h17-18H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHORSZVGYZIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50740247
Record name 2-Bromo-3-hexadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827343-08-8
Record name 2-Bromo-3-hexadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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